5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a cyclohex-1-en-1-ylmethyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a chloromethyl ketone in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers have explored its potential as a biochemical probe for studying enzyme mechanisms and cellular processes.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition. The oxadiazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole
- 5-(Hydroxymethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole
- 5-(Aminomethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole
Uniqueness
5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The chloromethyl group is a versatile functional group that can undergo various chemical transformations, making this compound a valuable intermediate in organic synthesis. Additionally, the combination of the oxadiazole ring and the cyclohex-1-en-1-ylmethyl group provides a unique structural framework that can be exploited for designing new molecules with desired properties.
Properties
CAS No. |
54042-96-5 |
---|---|
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
5-(chloromethyl)-3-(cyclohexen-1-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H13ClN2O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h4H,1-3,5-7H2 |
InChI Key |
UKMSUOILBPZFMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CC2=NOC(=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.